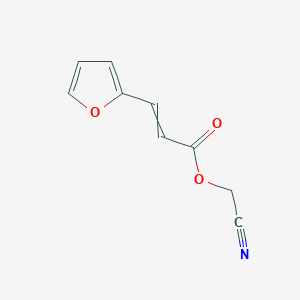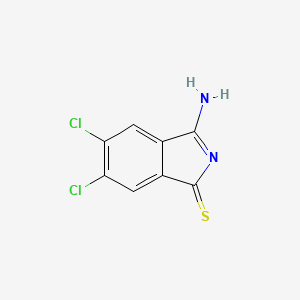
3-Amino-5,6-dichloro-1H-isoindole-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5,6-dichloro-1H-isoindole-1-thione is a heterocyclic compound that belongs to the class of isoindoles Isoindoles are significant due to their presence in various natural products and their biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5,6-dichloro-1H-isoindole-1-thione typically involves the reaction of 4,5-dichlorophthalic acid with appropriate amines under controlled conditions. For instance, a mixture of 4,5-dichlorophthalic acid and 8-aminoquinoline in dimethylformamide (DMF) can be heated to 393 K for 30 minutes, followed by the addition of ethanol to precipitate the product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-5,6-dichloro-1H-isoindole-1-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group or the chlorinated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted isoindole derivatives.
Aplicaciones Científicas De Investigación
3-Amino-5,6-dichloro-1H-isoindole-1-thione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-5,6-dichloro-1H-isoindole-1-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in antimicrobial applications, it may inhibit essential bacterial enzymes, leading to cell death.
Comparación Con Compuestos Similares
5-Amino-1H-isoindole-1,3(2H)-dione: This compound shares a similar isoindole core but differs in its functional groups.
4,5-Dichlorophthalimide: Another related compound with similar chlorinated positions.
Uniqueness: 3-Amino-5,6-dichloro-1H-isoindole-1-thione is unique due to the presence of both amino and thione groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Número CAS |
90313-42-1 |
|---|---|
Fórmula molecular |
C8H4Cl2N2S |
Peso molecular |
231.10 g/mol |
Nombre IUPAC |
3-amino-5,6-dichloroisoindole-1-thione |
InChI |
InChI=1S/C8H4Cl2N2S/c9-5-1-3-4(2-6(5)10)8(13)12-7(3)11/h1-2H,(H2,11,12,13) |
Clave InChI |
GOKZDLGFYMXLKM-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)C(=S)N=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


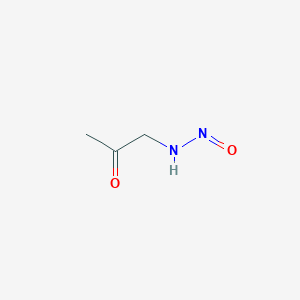
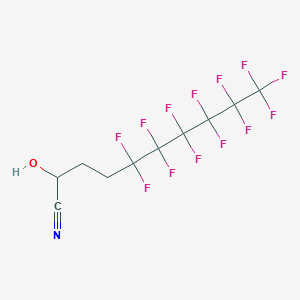


![Trimethylsilyl [(dimethylamino)methyl]methylcarbamate](/img/structure/B14372920.png)
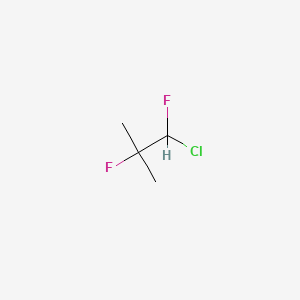
![(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14372928.png)

![Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide](/img/structure/B14372943.png)
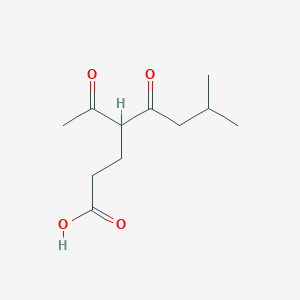

![4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol](/img/structure/B14372957.png)
![2,3-Dimethyl-2-[(propan-2-yl)oxy]butane](/img/structure/B14372965.png)
